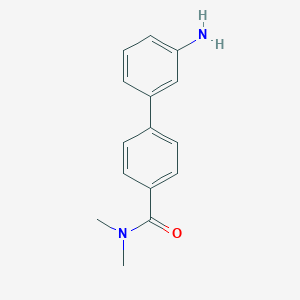

4-(3-Aminophenyl)-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

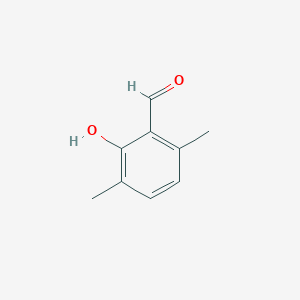

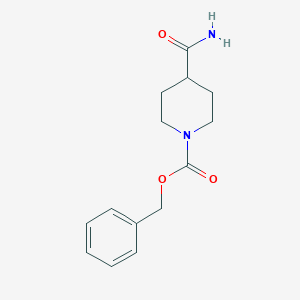

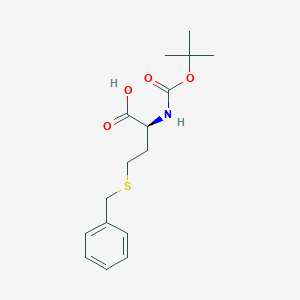

The compound “4-(3-Aminophenyl)-N,N-dimethylbenzamide” likely contains an amine group (-NH2) attached to a phenyl ring, which is further connected to a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group (-CONH2). The presence of the amine group might make this compound a potential candidate for reactions involving the formation of new C-N bonds .

Molecular Structure Analysis

The molecular structure of this compound, like other organic compounds, can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of distinct functional groups (amine, benzamide) would result in characteristic signals in these spectra .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including those involving the formation or breaking of C-N bonds. The benzamide portion of the molecule might also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

The molecular structure of AP-PhCN has been studied using Density Functional Theory (DFT). Vibrational modes and wavenumbers have been experimentally analyzed, supporting the theoretical calculations. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. The molecular electrostatic potential (MEP) map highlights active regions of charge distribution. Dielectric properties, including microwave frequency, optical frequency, relaxation time, and static dielectric constant, have also been determined .

Boronic Acid Sensing Applications

Boronic acids, including AP-PhCN, are increasingly used in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for homogeneous assays or heterogeneous detection .

Tuning Excitation Wavelengths

AP-PhCN-based polyfluorinated β-diketonates have been synthesized and characterized. These compounds allow tuning of excitation wavelengths, which is crucial for applications in fluorescence-based sensors and imaging systems .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSDXYOFOGILDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598981 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)-N,N-dimethylbenzamide | |

CAS RN |

179627-06-6 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.